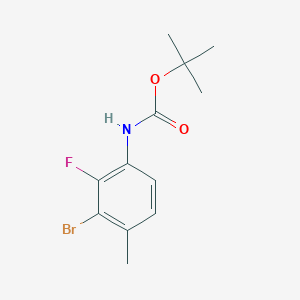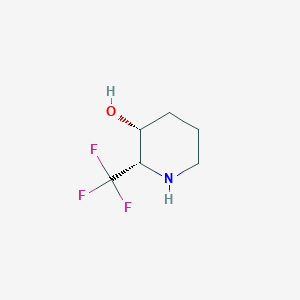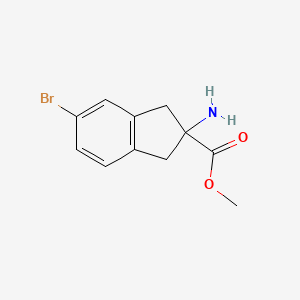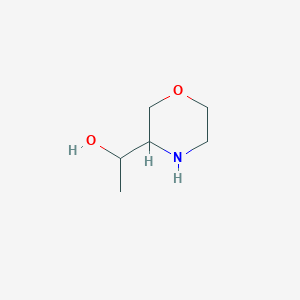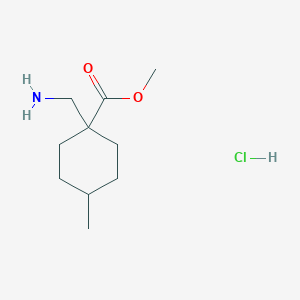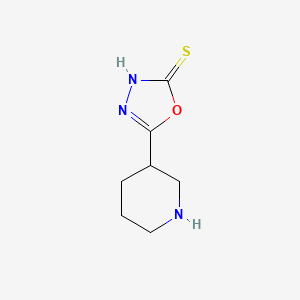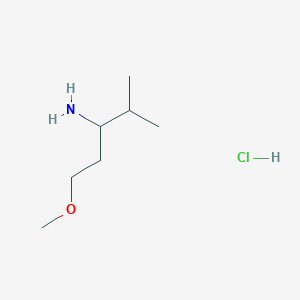
Alanyl-Hydroxyproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a pyrrolidine ring
Méthodes De Préparation
The synthesis of 1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward route to prepare alpha-aminocarboxylic acids, which can then be further modified to obtain the desired compound . Another method involves the reductive amination of alpha-keto acids, which is a well-established technique in organic synthesis . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Analyse Des Réactions Chimiques
1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions typical of amino acids. These include:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biological systems, particularly in protein synthesis and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor and in drug development
Mécanisme D'action
The mechanism of action of 1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can modulate various biochemical pathways, leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid can be compared to other similar compounds such as L-alanyl-L-proline and other amino acids with pyrrolidine rings. These compounds share structural similarities but differ in their side chains and functional groups, which can lead to different chemical properties and biological activities
Propriétés
Formule moléculaire |
C8H14N2O4 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(9)7(12)10-3-5(11)2-6(10)8(13)14/h4-6,11H,2-3,9H2,1H3,(H,13,14) |
Clé InChI |
KYHSUPXEBSYFGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CC(CC1C(=O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl({[(2S)-oxetan-2-yl]methyl})amine](/img/structure/B13504328.png)
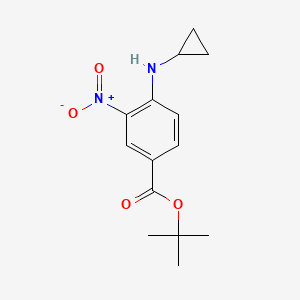
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)
